

Renzapride Hydrochloride: A Comprehensive Technical Guide to its History and Development

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Compound of Interest

Compound Name: *Renzapride hydrochloride*

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This technical guide provides an in-depth overview of the history and development of **Renzapride hydrochloride**, a potent 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed timeline of its journey from initial discovery to its current clinical focus, a summary of key clinical trial data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.

A Winding Developmental Path: From IBS-C to Cystic Fibrosis

Renzapride's history is marked by a series of strategic shifts in its therapeutic focus, reflecting the evolving understanding of its pharmacological profile and the changing landscape of gastrointestinal drug development.

Initial Discovery and Early Development: Originally synthesized by Smith Kline Beecham in the late 1980s, Renzapride was initially investigated for its prokinetic properties.^[1]

Focus on Irritable Bowel Syndrome with Constipation (IBS-C) under Alizyme: The rights to Renzapride were later acquired by Alizyme plc, a UK-based pharmaceutical company. Alizyme advanced the compound through extensive preclinical and clinical trials, including Phase I, II, and III studies, for the treatment of IBS-C.^[1] A pivotal Phase III multicenter, randomized,

double-blind, placebo-controlled, parallel-group study (NCT00268879) was initiated in women with IBS-C.[2][3] However, in April 2008, Alizyme announced the discontinuation of the clinical development of Renzapride for IBS-C, citing that the Phase III study showed "limited clinical improvement" compared to placebo and that the efficacy was "not sufficient to justify further development." [4] A long-term safety study (NCT00607971) was also terminated due to the lack of efficacy in the parent study.[5]

A New Direction: Diabetic Gastroparesis with EndoLogic: Following the liquidation of Alizyme, EndoLogic LLC acquired the worldwide patent rights for Renzapride. Recognizing a significant unmet medical need, the company shifted the development focus to diabetic gastroparesis.[1] On July 25, 2017, EndoLogic held a positive pre-Investigational New Drug (IND) meeting with the U.S. Food and Drug Administration (FDA).[6] The FDA indicated that no additional toxicology studies would be required to initiate a Phase II trial and that a planned 12-week Phase II study could potentially serve as one of two pivotal trials for a New Drug Application (NDA).[6]

Current Frontier: Cystic Fibrosis-Related Gastrointestinal Symptoms with Ambrose Healthcare: Most recently, in October 2024, Ambrose Healthcare acquired the global rights to Renzapride.[7] The company is now pursuing the development of Renzapride for the treatment of gastrointestinal (GI) symptoms in patients with cystic fibrosis (CF).[7][8] A Phase II multi-center, double-blind, cross-over study involving 24 patients across 5 study sites is the next planned step in its development.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of Renzapride in IBS-C and diabetic gastroparesis.

Table 1: Efficacy of Renzapride in Constipation-Predominant Irritable Bowel Syndrome (IBS-C)

Trial Phase	Number of Patients	Treatment Arms	Primary Endpoint	Key Findings	Reference(s)
Phase IIb	Not Specified	Renzapride (1, 2, or 4 mg/day) vs. Placebo for 12 weeks	Patient-assessed relief of abdominal pain/discomfort	Dose-dependent increase in responder rates for abdominal pain relief (not statistically significant). Statistically significant improvements in bowel movement frequency and stool consistency in the 4 mg/day group.	[9]
Phase III (NCT00268879)	1798 women	Renzapride (4 mg QD or 2 mg BID) vs. Placebo for 12 weeks	Global relief of IBS symptoms	Statistically significant but limited clinical improvement over placebo.	[4]
Pilot Study	17	Placebo, Renzapride 2 mg OD, and Renzapride 2 mg BID sequentially for 28 days	Overall gastrointestinal and segmental colonic transit	Renzapride 2 mg BID significantly reduced mean overall GI transit time and accelerated	[10]

segmental
colonic
transit. Also
reduced
abdominal
pain and
improved
stool
consistency.

No significant
difference
between
Renzapride
and placebo,
except for a
clinically
important,
though not
statistically
significant,
effect at 4
mg. [\[11\]](#)

Meta-
Analysis

2528

Renzapride
(1, 2, and 4
mg daily) vs.
Placebo

Clinical
efficacy

Table 2: Pharmacodynamic Effects of Renzapride in Diabetic Gastroparesis

Trial Phase	Number of Patients	Treatment Arms	Primary Endpoint	Key Findings	Reference(s)
Pilot Study	9 diabetic patients with autonomic neuropathy	Placebo, Renzapride (0.5, 1.0, or 2.0 mg)	Gastric emptying of a solid and liquid meal	Renzapride significantly reduced the mean lag phase of solid emptying by 20-26 minutes at all doses (P < 0.01). Decreased liquid emptying t1/2 with increasing doses.	[12]

Table 3: Pharmacokinetic Parameters of Renzapride

Parameter	Value	Condition	Reference(s)
Tmax (Time to maximum plasma concentration)	1.4 hours	4 mg once daily in patients with IBS-C	[13]
Cmax (Maximum plasma concentration)	15.3 ng/mL (47.2 nmol/L)	4 mg once daily in patients with IBS-C	[13]
t1/2 (Plasma half-life)	10 hours	Not specified	[14]

Table 4: Safety and Tolerability of Renzapride

Adverse Event	Incidence	Trial Population	Reference(s)
Diarrhea	Statistically significant increase compared to placebo (RR = 1.61)	IBS-C (Meta-analysis of 4 trials)	[11]
Ischemic Colitis	3 cases reported in a long-term study	IBS-C (n=971)	[15]
Cardiac Arrhythmias	Unlikely at therapeutic doses. No clinically or statistically significant prolongation of QTci interval.	Healthy human subjects and in vitro studies	[16]

Experimental Protocols

Phase III Study of Renzapride in Women with IBS-C (NCT00268879)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[3\]](#)
- Participants: Women aged 18 to 65 years with a diagnosis of constipation-predominant IBS according to the Rome II criteria.[\[2\]](#)[\[3\]](#)
- Interventions: Participants were randomized to receive one of two dosing regimens of Renzapride (4 mg once daily or 2 mg twice daily) or placebo for 12 weeks.[\[3\]](#)
- Primary Outcome Measure: The primary endpoint was the patient's weekly self-assessment of overall symptomatic relief of their IBS-C symptoms.[\[17\]](#)
- Secondary Outcome Measures: Secondary endpoints included adequate relief of abdominal pain/discomfort and bowel problems.[\[17\]](#)
- Follow-up: A 4-week safety follow-up period was included. In the USA, patients who completed the 12-week treatment were invited to enroll in a 12-month open-label extension study (ATL1251/052/CL) to evaluate long-term safety.[\[3\]](#)[\[5\]](#)

Pilot Study of Renzapride on Gastrointestinal Motility in IBS-C

- Study Design: A dose-escalating pilot study where patients received placebo, Renzapride 2 mg once daily, and Renzapride 2 mg twice daily sequentially for 28 days each.[\[10\]](#)
- Participants: 17 patients with constipation-predominant IBS.[\[10\]](#)
- Outcome Measures:
 - Gastrointestinal and Colonic Transit: Measured using radio-opaque markers.[\[10\]](#)
 - Symptom Assessment: Patients' assessment of their IBS symptoms.[\[10\]](#)

Study of Renzapride in Diabetic Gastroparesis

- Study Design: A double-blind, randomized, placebo-controlled crossover study.[\[12\]](#)
- Participants: 9 diabetic patients with autonomic neuropathy and 8 healthy controls.[\[12\]](#)
- Interventions: Participants received placebo, 0.5 mg, 1.0 mg, or 2.0 mg of Renzapride on four separate occasions in random order.[\[12\]](#)
- Outcome Measure:
 - Gastric Emptying: Measured using a dual-isotope scintigraphy technique. The liquid component of a test meal was labeled with Indium-113m and the solid component with Technetium-99m.[\[12\]](#)

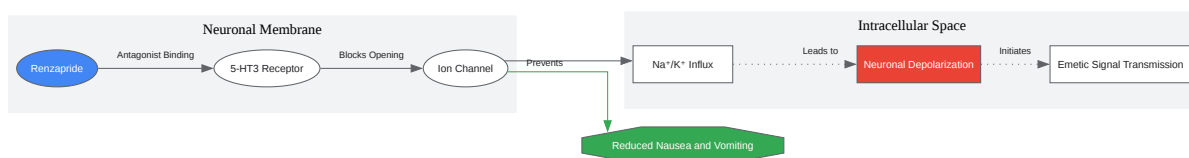
Mechanism of Action and Signaling Pathways

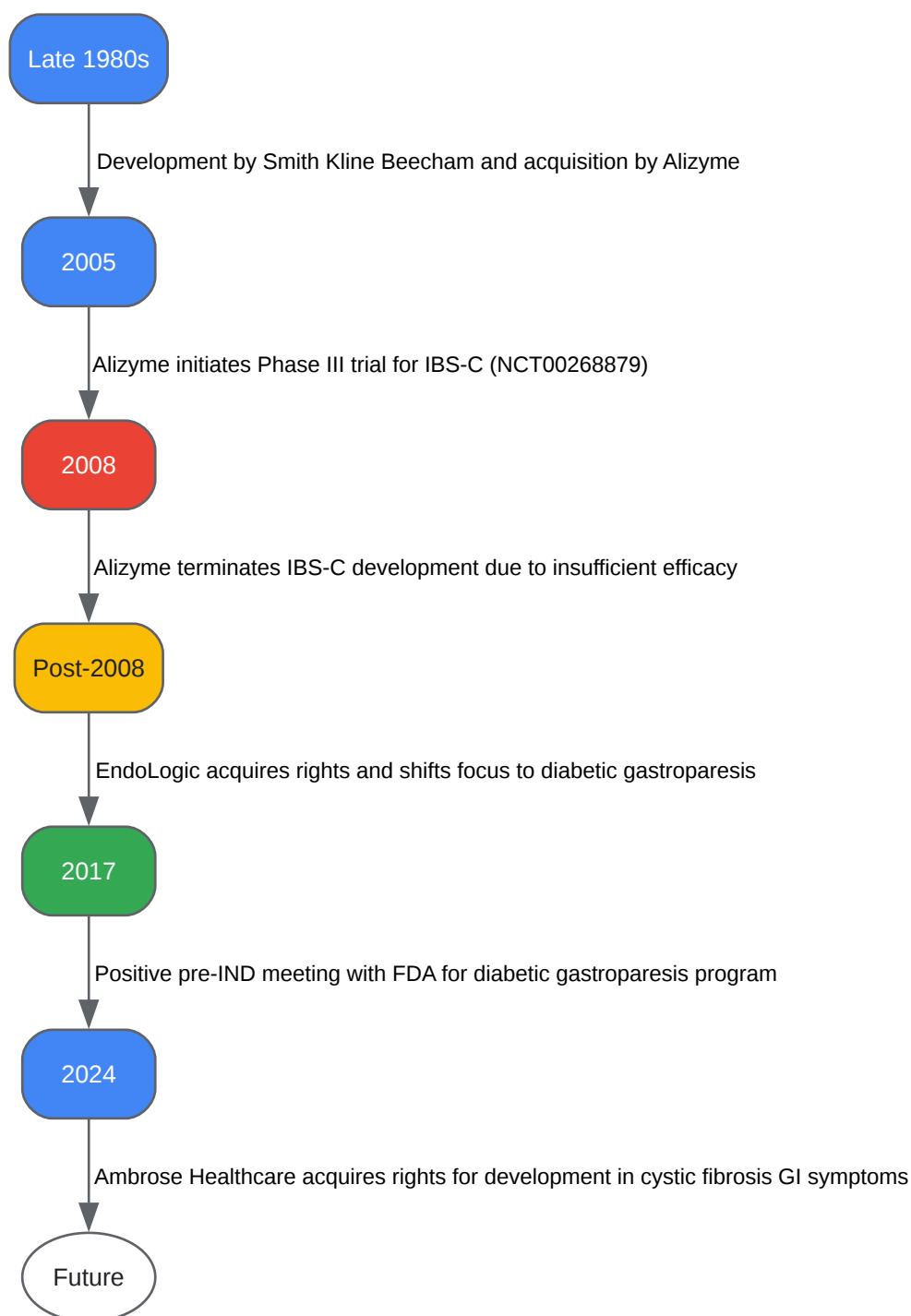
Renzapride's pharmacological effects are mediated through its dual action as a full agonist at the 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[\[8\]](#)

5-HT₄ Receptor Agonism and Prokinetic Effects

Activation of 5-HT₄ receptors on enteric neurons is the primary mechanism for Renzapride's prokinetic effects. This activation facilitates the release of acetylcholine, a key neurotransmitter

that stimulates gastrointestinal smooth muscle contraction and enhances peristalsis.[1] The intracellular signaling cascade following 5-HT₄ receptor activation is depicted below.





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